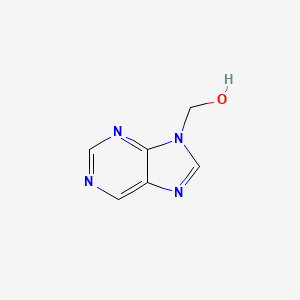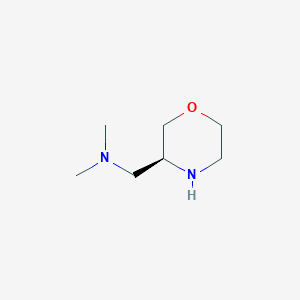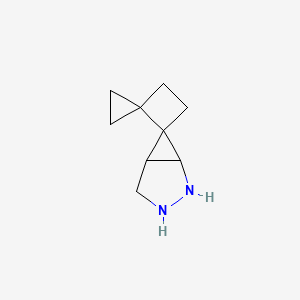
(9H-Purin-9-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-9-yl)methanol typically involves the reaction of purine derivatives with formaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a catalyst to facilitate the addition of a hydroxymethyl group to the purine ring.
Industrial Production Methods: Industrial production of this compound often employs multi-step processes to ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (9H-Purin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of purine-9-carboxylic acid.
Reduction: Formation of 9-methylpurine.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(9H-Purin-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (9H-Purin-9-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in nucleic acid synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways: The compound may influence pathways related to DNA replication and repair, leading to potential therapeutic effects in cancer and viral infections.
Vergleich Mit ähnlichen Verbindungen
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: A purine derivative with an amino group at the 2-position and a carbonyl group at the 6-position.
Hypoxanthine: A purine derivative with a carbonyl group at the 6-position.
Uniqueness: (9H-Purin-9-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
95121-09-8 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
purin-9-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-3,11H,4H2 |
InChI-Schlüssel |
ZOLRIZMFDCUPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N(C=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)




![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
